molecular formula C17H15N3OS B2421366 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime CAS No. 321998-16-7

1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime

Cat. No. B2421366
CAS RN: 321998-16-7
M. Wt: 309.39
InChI Key: RFVMGRIINLDLNR-LDADJPATSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms . The presence of a phenylsulfanyl group suggests that this compound might have interesting reactivity and could potentially be used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, the phenylsulfanyl group would add a degree of complexity to the structure .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles at the nitrogen atoms, and nucleophilic substitutions or additions at the carbon atoms . The phenylsulfanyl group might also participate in reactions, particularly if oxidizing conditions are used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring and the phenylsulfanyl group. For example, the compound is likely to have a relatively high boiling point due to the presence of the aromatic rings .

Scientific Research Applications

2. Antimicrobial Applications This compound, in its various forms, has been used in the design and synthesis of new antimicrobial agents. Studies show that certain derivatives exhibit broad-spectrum antimicrobial activities and may serve as potent inhibitors of specific enzymes in pathogenic bacteria (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

3. Applications in Dye Synthesis Derivatives of 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime have been used in the synthesis of new azo and bisazo dyes. These compounds are significant for their dyeing properties and potential biological activities, contributing to the fields of material science and biochemistry (Bagdatli & Ocal, 2012).

4. Role in the Development of Chalcones and Other Compounds The compound has been instrumental in the efficient synthesis of chalcones containing pyrazole groups, which have shown promising antimicrobial properties. Such developments highlight its significance in medicinal chemistry and pharmacology (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).

Safety and Hazards

As with all chemicals, safe handling procedures should be followed to minimize risks. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study of pyrazole derivatives is an active area of research, particularly in the field of medicinal chemistry . This compound, with its unique combination of functional groups, could potentially be of interest in this area .

properties

IUPAC Name

(NE)-N-[(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-20-17(22-14-10-6-3-7-11-14)15(12-18-21)16(19-20)13-8-4-2-5-9-13/h2-12,21H,1H3/b18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVMGRIINLDLNR-LDADJPATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NO)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/O)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime

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